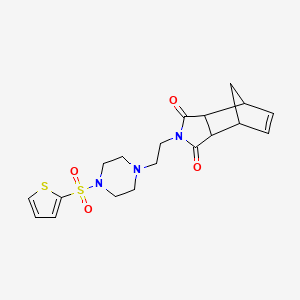

2-(2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

This compound is a complex heterocyclic molecule featuring a bicyclic isoindole-1,3-dione core fused with a methano bridge (3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole). The structure is further modified by a piperazine ring linked via an ethyl chain and substituted with a thiophen-2-ylsulfonyl group.

Properties

IUPAC Name |

4-[2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c23-18-16-13-3-4-14(12-13)17(16)19(24)22(18)10-7-20-5-8-21(9-6-20)28(25,26)15-2-1-11-27-15/h1-4,11,13-14,16-17H,5-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMBYOBNFLPETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)S(=O)(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of several key functional groups:

- Piperazine moiety : Known for enhancing binding affinity to various receptors.

- Thiophenesulfonyl group : Potentially modulates enzyme activity and contributes to the compound's bioactivity.

- Methanoisoindole core : Associated with various biological activities.

The molecular formula is , with a molecular weight of approximately 393.56 g/mol.

Antioxidant Activity

Research indicates that compounds with thiophene and piperazine components often exhibit significant antioxidant properties. A study on related compounds showed that those containing thiophene moieties demonstrated enhanced antioxidant activity through interactions with reactive oxygen species (ROS) and modulation of oxidative stress pathways .

Interaction with Biological Targets

The compound has been evaluated for its interaction with several biological targets:

- Monoamine Oxidase B (MAO-B) : Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, making it a target for neuroprotective therapies .

- Cyclooxygenase-2 (COX-2) : Inhibition of COX-2 is associated with anti-inflammatory effects, which could make this compound beneficial in treating inflammatory diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The thiophenesulfonyl group may inhibit specific enzymes involved in inflammation and oxidative stress.

- Receptor Modulation : The piperazine structure enhances receptor binding affinity, potentially influencing neurotransmitter systems.

- Antioxidative Pathways : The compound may activate antioxidative pathways that protect cells from oxidative damage.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to scavenge free radicals effectively. The DPPH assay results showed a significant reduction in DPPH radical concentration when treated with the compound, indicating strong antioxidative properties .

Pharmacokinetic and Pharmacodynamic Profiles

Bioinformatics tools have been utilized to predict the pharmacokinetics and pharmacodynamics of the compound. Results indicated favorable absorption characteristics and good blood-brain barrier (BBB) permeability, suggesting potential for central nervous system (CNS) applications .

Comparative Analysis

A comparison of similar compounds reveals distinct differences in biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Compound A | Contains methoxyphenyl group | Moderate antioxidant |

| Compound B | Lacks thiophene group | Low COX-2 inhibition |

| Compound C | Contains thiophene-sulfonyl | High MAO-B inhibition |

The unique combination of structural features in 2-(2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione enhances its potential as a therapeutic agent compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest structural analogue identified in the evidence is 2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (ChemBK ID: 333.38046) . Below is a comparative analysis:

| Property | Target Compound | Analog (2-[4-(2-methylphenoxy)phenyl]-...) |

|---|---|---|

| Core Structure | 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |

| Substituents | Thiophen-2-ylsulfonyl-piperazine-ethyl | 4-(2-methylphenoxy)phenyl |

| Molecular Weight | Higher (due to sulfonyl-piperazine and thiophene groups) | Lower (simpler aryl-ether substituent) |

| Polarity | Increased polarity (sulfonyl group enhances solubility) | Moderate (aryl-ether lacks strong polar groups) |

| Potential Bioactivity | Likely targets sulfonamide-sensitive receptors (e.g., kinases, GPCRs) | Aryl-ether may confer lipid membrane permeability |

Key Differences and Implications

Sulfonyl vs. In contrast, the 2-methylphenoxy substituent in the analogue may favor hydrophobic binding pockets .

Piperazine Linkage :

The ethyl-piperazine chain in the target compound adds conformational flexibility and basicity, which could enhance blood-brain barrier penetration compared to the rigid aryl-ether linkage in the analogue.

Environmental and Regulatory Considerations : While direct data on the target compound’s toxicity is unavailable, the TRI reports highlight the importance of accurate chemical reporting for sulfonamide and heavy metal derivatives (e.g., zinc, lead, manganese compounds). Revisions in TRI data for similar compounds (e.g., manganese off-site transfers reduced from 5.5M to <500 lbs) underscore regulatory scrutiny on industrial byproducts, which may apply to synthesis pathways involving sulfonamide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.